2-(2,4-dichlorophenoxy)-N-[(2-iodophenyl)carbamothioyl]acetamide
2-(2,4-dichlorophenoxy)-N-[(2-iodophenyl)carbamothioyl]acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0988833
InChI:
InChI=1S/C15H11Cl2IN2O2S/c16-9-5-6-13(10(17)7-9)22-8-14(21)20-15(23)19-12-4-2-1-3-11(12)18/h1-7H,8H2,(H2,19,20,21,23)
SMILES:
C1=CC=C(C(=C1)NC(=S)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)I
Molecular Formula:
C15H11Cl2IN2O2S
Molecular Weight:
481.1 g/mol
2-(2,4-dichlorophenoxy)-N-[(2-iodophenyl)carbamothioyl]acetamide
CAS No.:
Cat. No.: VC0988833
Molecular Formula: C15H11Cl2IN2O2S
Molecular Weight: 481.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11Cl2IN2O2S |
|---|---|
| Molecular Weight | 481.1 g/mol |
| IUPAC Name | 2-(2,4-dichlorophenoxy)-N-[(2-iodophenyl)carbamothioyl]acetamide |
| Standard InChI | InChI=1S/C15H11Cl2IN2O2S/c16-9-5-6-13(10(17)7-9)22-8-14(21)20-15(23)19-12-4-2-1-3-11(12)18/h1-7H,8H2,(H2,19,20,21,23) |
| Standard InChI Key | AQZAUQHNTOWCLT-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)NC(=S)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)I |
| Canonical SMILES | C1=CC=C(C(=C1)NC(=S)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)I |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator